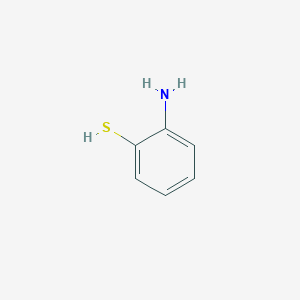

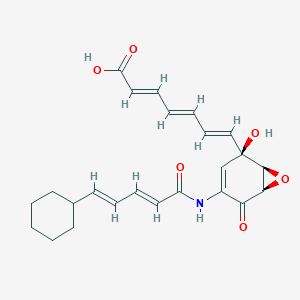

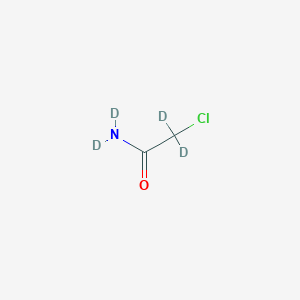

![molecular formula C6H14N2O2 B119478 [(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol CAS No. 155935-60-7](/img/structure/B119478.png)

[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol, also known as L-Homoserine lactone (HSL), is a small signaling molecule that plays a crucial role in bacterial communication. It is produced by many Gram-negative bacteria and is involved in regulating various physiological processes, including quorum sensing, biofilm formation, and virulence. In recent years, HSL has gained significant attention in the scientific community due to its potential applications in various fields, including biotechnology, medicine, and agriculture.

作用機序

HSL functions as a signaling molecule by binding to specific receptors on bacterial cells, triggering a cascade of events that result in the regulation of various physiological processes. The binding of HSL to its receptor activates a transcriptional regulator, which in turn regulates the expression of various genes involved in quorum sensing and biofilm formation.

生化学的および生理学的効果

HSL has been found to have various biochemical and physiological effects on bacterial cells. It regulates the expression of various genes involved in virulence, antibiotic resistance, and stress response. HSL has also been found to modulate the production of various secondary metabolites, such as pigments and antibiotics.

実験室実験の利点と制限

The use of HSL in laboratory experiments has several advantages, including its ability to regulate bacterial behavior in a controlled manner, its low toxicity, and its ease of synthesis. However, the use of HSL in laboratory experiments also has some limitations, including its potential to affect the behavior of non-targeted bacteria, its instability in aqueous solutions, and its potential to degrade over time.

将来の方向性

The potential applications of HSL in various fields, including biotechnology, medicine, and agriculture, are vast. Future research could focus on the development of novel HSL analogs with improved stability and specificity, the identification of new bacterial species that produce HSL, and the development of new strategies for controlling bacterial behavior using HSL-based signaling. Additionally, HSL could be used as a tool for studying bacterial behavior and for the development of new antibiotics and other therapeutics.

合成法

The synthesis of HSL can be achieved through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of L-serine with formaldehyde and ammonia under acidic conditions, followed by cyclization to form HSL. Microbial fermentation, on the other hand, involves the use of bacteria that naturally produce HSL, such as Pseudomonas aeruginosa and Vibrio fischeri.

科学的研究の応用

HSL has been extensively studied in the field of microbiology and has been found to play a crucial role in the regulation of various bacterial processes. It is involved in the regulation of quorum sensing, which is a process by which bacteria communicate with each other to coordinate their behavior. HSL is also involved in the regulation of biofilm formation, which is a process by which bacteria form a protective layer on surfaces, making them resistant to antibiotics and immune responses.

特性

CAS番号 |

155935-60-7 |

|---|---|

製品名 |

[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol |

分子式 |

C6H14N2O2 |

分子量 |

146.19 g/mol |

IUPAC名 |

[(3R,4R,5R)-4-amino-5-(hydroxymethyl)pyrrolidin-3-yl]methanol |

InChI |

InChI=1S/C6H14N2O2/c7-6-4(2-9)1-8-5(6)3-10/h4-6,8-10H,1-3,7H2/t4-,5-,6+/m0/s1 |

InChIキー |

GKRGFUWLYFZLKY-HCWXCVPCSA-N |

異性体SMILES |

C1[C@H]([C@H]([C@@H](N1)CO)N)CO |

SMILES |

C1C(C(C(N1)CO)N)CO |

正規SMILES |

C1C(C(C(N1)CO)N)CO |

同義語 |

2,4-Pyrrolidinedimethanol,3-amino-,(2R,3R,4R)-(9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

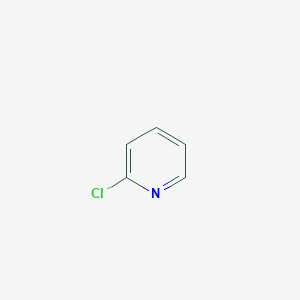

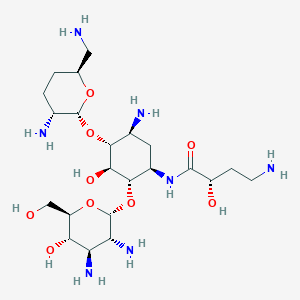

![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)

![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)